Home > Products > Screening Compounds P128062 > 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol
2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol - 1864178-85-7

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol

Catalog Number: EVT-2506093
CAS Number: 1864178-85-7
Molecular Formula: C10H19NO2
Molecular Weight: 185.267
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under organic compounds, specifically as a piperidine derivative. Its structure includes a cyclobutane ring, which contributes to its unique chemical properties. The methoxy group at the 4-position of the piperidine ring enhances its solubility and reactivity, making it a valuable scaffold for drug development and synthesis.

Synthesis Analysis

The synthesis of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol can be achieved through several methods:

1. Formation of the Cyclobutane Ring:

  • The cyclobutane moiety can be synthesized using various cycloaddition reactions, particularly photochemical [2+2] cycloadditions that utilize appropriate precursors such as alkenes or alkynes in the presence of light or specific catalysts.

2. Synthesis of the Piperidine Ring:

  • The piperidine ring can be constructed through cyclization reactions involving suitable amine precursors. For example, a suitable aldehyde or ketone can react with an amine to form the piperidine structure.

3. Methoxylation:

  • The introduction of the methoxy group at the 4-position can be accomplished via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

4. Coupling Reaction:

  • Finally, the cyclobutane and piperidine components can be coupled through a series of reactions that may involve activating groups or coupling reagents to form the final compound.

These synthetic routes often require optimization of reaction conditions such as temperature, pressure, and solvent choice to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol can be described as follows:

  • Molecular Formula: C12_{12}H17_{17}N\O
  • Molecular Weight: Approximately 195.27 g/mol
  • Structural Features:
    • A cyclobutane ring composed of four carbon atoms.
    • A piperidine ring with a methoxy group attached to one of its carbon atoms.

The presence of both cyclic structures contributes to its conformational rigidity, which may influence its biological activity and interaction with targets.

Chemical Reactions Analysis

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol can participate in various chemical reactions:

1. Oxidation:

  • The alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.

2. Reduction:

  • The compound can undergo reduction reactions, particularly if other functional groups are present, utilizing agents like lithium aluminum hydride or sodium borohydride.

3. Substitution Reactions:

  • Nucleophilic substitution can occur at the methoxy position or other reactive sites, allowing for further functionalization.

4. Rearrangement Reactions:

  • Under certain conditions, rearrangement reactions may lead to different structural isomers, depending on the stability and reactivity of intermediates formed during reactions.
Mechanism of Action

The mechanism of action for 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is primarily linked to its interaction with biological targets such as receptors or enzymes:

  • Binding Affinity: The compound may exhibit binding affinity towards specific receptors (e.g., neurotransmitter receptors), influencing signal transduction pathways.
  • Enzyme Modulation: It may act as an inhibitor or activator of particular enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Understanding these mechanisms is critical for evaluating its potential applications in pharmacology and medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol include:

These properties are essential for determining how the compound behaves under various conditions, which is crucial for both laboratory handling and potential industrial applications.

Applications

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol has several scientific applications:

1. Medicinal Chemistry:

  • Investigated for potential therapeutic uses due to its ability to interact with biological targets effectively.

2. Drug Development:

  • Serves as a building block for synthesizing more complex molecules aimed at treating various diseases.

3. Biological Research:

  • Used in studies exploring neurotransmitter systems, enzyme inhibition, and receptor binding affinities.

4. Material Science:

  • Potentially applied in developing new materials with specific chemical properties due to its unique structural features.
Introduction to 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol: Context and Research Significance

This hybrid molecule integrates a methoxy-substituted piperidine ring and a hydroxyl-functionalized cyclobutane, creating a three-dimensional scaffold with distinctive physicochemical properties. Its design leverages the pharmacological advantages of both saturated heterocycles and strained carbocycles, positioning it as a strategic tool for probing underexplored biological space. The compound exemplifies modern fragment-based drug design principles aimed at overcoming limitations of flat architectures in targeting protein allosteric sites or protein-protein interactions.

Historical Development of Piperidine-Cyclobutane Hybrid Compounds in Medicinal Chemistry

Piperidine and cyclobutane motifs have evolved independently as privileged structures in drug discovery. Piperidine derivatives gained prominence as neuromodulators and analgesics due to their ability to mimic protonated amine functionalities in neurotransmitters. Concurrently, cyclobutane’s incorporation—driven by its high ring strain energy (~110 kJ/mol)—emerged as a tactic to enhance target binding affinity and metabolic stability. Early hybrid molecules faced synthetic hurdles, particularly in achieving regioselective cyclobutane functionalization.

Key milestones include:

  • Cycloaddition breakthroughs: The Diels-Alder reaction using dienes like Danishefsky’s diene enabled efficient access to functionalized cyclobutane precursors, though early methods required Lewis acid catalysis. Rawal’s diene later permitted milder thermal conditions [2].
  • Ring-closing metathesis (RCM): Grubbs’ catalysts facilitated spirocyclic cyclobutane synthesis, as demonstrated in routes to 2,5-dioxaspiro[3.4]octanes. This methodology allowed gram-scale production of carbocyclic building blocks [2].
  • Petasis reaction refinements: Improved α-aminoallylation of carbonyls provided scalable routes to amine-containing cyclobutane derivatives, critical for hybrid assembly [2].

Table 1: Evolution of Key Synthetic Methods for Piperidine-Cyclobutane Hybrids

Time PeriodSynthetic MethodImpact on Hybrid Development
1980–2000Classical Diels-AlderEnabled cyclobutane formation but required harsh conditions and catalysts
2000–2010Ring-Closing Metathesis (RCM)Permitted spirocyclic and fused cyclobutane-piperidine scaffolds under mild conditions
2010–PresentMulticomponent Reactions (e.g., Petasis)Supported modular synthesis with reduced reagent excess and chromatographic purification

These advances transformed hybrids from structural curiosities into viable pharmacophores. The specific incorporation of a C1-hydroxycyclobutyl group—as in 2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol—arose from recognition that hydroxylation enhances solubility and directs hydrogen bonding interactions.

Structural Uniqueness and Functional Group Synergy

The molecule’s bioactivity potential stems from stereoelectronic and steric synergies between its moieties:

  • Cyclobutane ring strain: The four-membered ring adopts a folded conformation with C–C–C angles of ~88°, creating significant angle strain. This distortion:
  • Increases the exo-hydrogen donor capacity of the C1-hydroxy group
  • Enhances dipole moment magnitude (estimated >3.5 D) versus unstrained cycloalkanol analogs [5]
  • Lowers LUMO energy, facilitating nucleophilic addition at C1

  • Piperidine moiety effects: The 4-methoxy group on the piperidine ring:

  • Modulates basicity (predicted pKa shift: Δ +0.8 vs unsubstituted piperidine)
  • Introduces a chiral center when N1-attached to cyclobutane, enabling enantioselective target engagement
  • Provides an electron-rich domain for cation-π or van der Waals interactions

  • Hydrogen-bonding triad: The C1-hydroxyl forms a dynamic H-bond network:

  • Serves as a hydrogen bond donor (HBD) via the OH proton (calculated σ-profile: 0.008 e/Ų)
  • Acts as a hydrogen bond acceptor (HBA) through the oxygen lone pairs
  • Synergizes with the piperidine nitrogen’s HBA capacity, creating a polar pharmacophore face [5]

Table 2: Physicochemical Properties of Key Functional Groups

GroupPropertyValue/RoleImpact on Bioactivity
Cyclobutane C1-OHHydrogen Bond Donor (HBD)σ-Hydrogen bonding: 0.008 e/ŲEnhances solubility and target binding
Cyclobutane ringRing strain energy~110 kJ/molImproves binding affinity and metabolic stability
4-MethoxypiperidineBasicity modulatorΔpKa ~ +0.8 vs piperidineTunes membrane permeability and ionization
Piperidine nitrogenHydrogen Bond Acceptor (HBA)Polar surface area contribution: ~12 ŲFacilitates interactions with Asp/Glu residues

Computational models indicate the lowest-energy conformer positions the hydroxyl group pseudo-equatorial relative to the cyclobutane plane, with the methoxypiperidine adopting a chair conformation. This orientation minimizes 1,3-diaxial strain while optimizing H-bond vector orientation.

Emerging Therapeutic Niches for Cyclobutane-Piperidine Derivatives

Hybrids incorporating these motifs show promise in addressing pharmacological challenges where traditional scaffolds underperform:

  • Central Nervous System (CNS) Therapeutics: The compound’s moderate lipophilicity (calculated Log P: 1.8–2.2) and polar surface area (PSA: ~45 Ų) align with Blood-Brain Barrier (BBB) penetration criteria outlined in Kraus’s analysis of non-addictive CNS agents. Piperidine-cyclobutanol derivatives avoid excessive flexibility and hydrogen bonding capacity linked to addiction liability in "Molecules of Mysticism" [2]. Potential applications include:
  • σ1 Receptor modulators for neuropathic pain
  • Dopamine D3 receptor-selective ligands with reduced motor side effects

  • Three-Dimensional Fragment Libraries: The cyclobutane’s Fsp³ index >0.5 addresses "flatness" in screening libraries. Hybrids exhibit:

  • Higher shape diversity (principal moment of inertia ratios >2:1)
  • Improved solubility (estimated >50 μg/mL) versus aromatic bioisosteres
  • Enhanced stereochemical complexity (multiple chiral centers)

  • Metalloenzyme Inhibition: The hydroxyl and tertiary amine groups create a bidentate ligand geometry optimal for Zn²⁺ chelation in matrix metalloproteinases (MMPs). Cyclobutane strain distorts binding geometry, potentially improving selectivity over off-target metalloproteases.

Ongoing studies explore cyclobutane-piperidine cores in allosteric kinase modulators, where the compact rigidity disrupts ATP-pocket binding while engaging regulatory domains.

Properties

CAS Number

1864178-85-7

Product Name

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol

IUPAC Name

2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol

Molecular Formula

C10H19NO2

Molecular Weight

185.267

InChI

InChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3

InChI Key

HYOQPFWKDSJJHO-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C2CCC2O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.